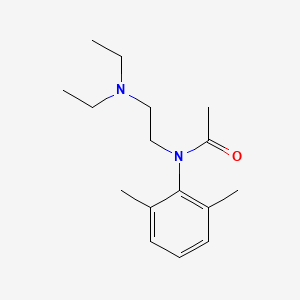
Acetanilide, N-(2-(diethylamino)ethyl)-2',6'-dimethyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- is a chemical compound that belongs to the class of acetanilides. It is characterized by the presence of an acetamido group attached to a phenyl ring, with additional substituents including diethylaminoethyl and dimethyl groups. This compound is known for its various applications in scientific research and industry.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- typically involves the reaction of acetanilide with diethylaminoethyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows: [ \text{C}_8\text{H}_9\text{NO} + \text{ClCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 \rightarrow \text{C}_8\text{H}_9\text{NOCH}_2\text{CH}_2\text{N(C}_2\text{H}_5)_2 + \text{HCl} ]
Industrial Production Methods
In industrial settings, the production of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves large-scale reactions using similar synthetic routes. The process is optimized for high yield and purity, often involving purification steps such as recrystallization or chromatography to isolate the final product.
化学反应分析
Types of Reactions
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo substitution reactions, particularly nucleophilic substitution, where the diethylaminoethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), hydrogen peroxide (H₂O₂)
Reduction: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄)
Substitution: Various nucleophiles depending on the desired substitution product
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carboxylic acids or ketones, while reduction may produce amines or alcohols.
科学研究应用
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of other chemical compounds.
Biology: Employed in biochemical studies to investigate enzyme interactions and metabolic pathways.
Medicine: Studied for its potential pharmacological properties, including analgesic and antipyretic effects.
Industry: Utilized in the production of dyes, rubber accelerators, and other industrial chemicals.
作用机制
The mechanism of action of Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to enzymes or receptors, leading to changes in cellular processes. For example, its analgesic properties may be attributed to the inhibition of cyclooxygenase enzymes, reducing the production of prostaglandins involved in pain and inflammation.
相似化合物的比较
Similar Compounds
Acetanilide: A simpler analog without the diethylaminoethyl and dimethyl groups.
N-Phenylacetamide: Similar structure but lacks the additional substituents.
Procainamide: Contains a similar diethylaminoethyl group but differs in other structural aspects.
Uniqueness
Acetanilide, N-(2-(diethylamino)ethyl)-2’,6’-dimethyl- is unique due to its specific substituents, which confer distinct chemical and biological properties. The presence of the diethylaminoethyl group enhances its solubility and reactivity, making it valuable in various applications.
属性
CAS 编号 |
67023-16-9 |
|---|---|
分子式 |
C16H26N2O |
分子量 |
262.39 g/mol |
IUPAC 名称 |
N-[2-(diethylamino)ethyl]-N-(2,6-dimethylphenyl)acetamide |
InChI |
InChI=1S/C16H26N2O/c1-6-17(7-2)11-12-18(15(5)19)16-13(3)9-8-10-14(16)4/h8-10H,6-7,11-12H2,1-5H3 |
InChI 键 |
FRPGXBGPVFHULS-UHFFFAOYSA-N |
规范 SMILES |
CCN(CC)CCN(C1=C(C=CC=C1C)C)C(=O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
















